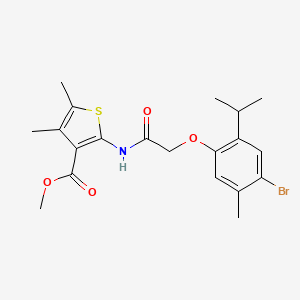
Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H24BrNO4S and its molecular weight is 454.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure is characterized by the presence of bromine, isopropyl, and methyl groups attached to a phenoxy and thiophene backbone. The molecular formula is C20H24BrN2O3S, with a molecular weight of approximately 440.38 g/mol. Its properties include:
| Property | Value |
|---|---|
| Molecular Weight | 440.38 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 540.8 ± 50 °C |
| LogP | 6.48 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study showed that at a concentration of 50 µM, the compound resulted in approximately 70% inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli cultures.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a series of cell viability assays conducted on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, it was found to induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cellular damage and death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 25 µM against multidrug-resistant strains . This suggests potential for development as an alternative treatment for resistant infections.
Evaluation of Anticancer Effects
Another study focused on its anticancer effects in vivo using xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with documented downregulation of oncogenes associated with tumor growth .
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S/c1-10(2)14-8-15(21)11(3)7-16(14)26-9-17(23)22-19-18(20(24)25-6)12(4)13(5)27-19/h7-8,10H,9H2,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKCAKISHOLGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













